EZH2 Biochemical Potency: >60,000-Fold Weaker Than EPZ-6438 (Tazemetostat)
In a biochemical assay measuring inhibition of wild-type EZH2 in the PRC2 complex (baculovirus-infected Sf9 cells co-expressing SUZ12/EED/RbAp48), N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide (CHEMBL3923075) produced an IC50 > 150,000 nM [1]. By contrast, the clinical-stage EZH2 inhibitor EPZ-6438 (tazemetostat), which shares the identical 4,6-dimethyl-2-pyridinone core but bears a fully elaborated benzamide substituent, achieved Ki = 2.5 nM and IC50 values of 11 nM (peptide assay) and 16 nM (nucleosome assay) under comparable biochemical conditions . The resulting potency differential exceeds four orders of magnitude (>60,000-fold), reflecting the essential role of the extended benzamide pharmacophore in productive EZH2 active-site engagement.
| Evidence Dimension | EZH2 wild-type biochemical inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 > 150,000 nM (>150 µM) |
| Comparator Or Baseline | EPZ-6438 (tazemetostat): Ki = 2.5 nM (PRC2 catalytic core); IC50 = 11 nM (peptide), 16 nM (nucleosome) |
| Quantified Difference | >60,000-fold (150,000 / 2.5 = 60,000×; 150,000 / 11 = 13,636× minimum) |
| Conditions | Biochemical assay; wild-type EZH2 in PRC2 complex; SAM-dependent methyltransferase activity (BindingDB assay ID linked to ChEMBL) |
Why This Matters
Procurement as an EZH2 inhibitor would be misguided; the compound's value lies in its use as a matched negative control or a minimal scaffold for SAR exploration.
- [1] BindingDB Entry BDBM50193664 (CHEMBL3923075). IC50 > 1.50E+5 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50193664 (accessed 2026-04-30). View Source
